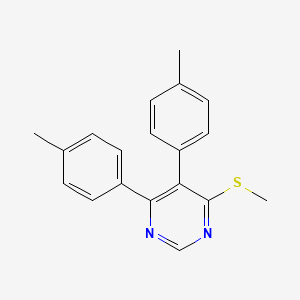

Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)-

Description

Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- is a heterocyclic aromatic compound featuring a pyrimidine core substituted at positions 4 and 5 with 4-methylphenyl (para-tolyl) groups and at position 6 with a methylthio (-SCH₃) moiety. This compound belongs to the class of functionalized pyrimidines, which are critical in medicinal chemistry due to their role in hydrogen-bonding interactions, molecular recognition, and bioactivity .

Properties

CAS No. |

651316-31-3 |

|---|---|

Molecular Formula |

C19H18N2S |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

4,5-bis(4-methylphenyl)-6-methylsulfanylpyrimidine |

InChI |

InChI=1S/C19H18N2S/c1-13-4-8-15(9-5-13)17-18(20-12-21-19(17)22-3)16-10-6-14(2)7-11-16/h4-12H,1-3H3 |

InChI Key |

MVEKHYRTOGUQHE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N=CN=C2SC)C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- typically involves multi-step organic reactions. One common method includes the condensation of appropriate substituted benzaldehydes with thiourea in the presence of a base, followed by cyclization and subsequent functional group modifications. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Nucleophilic Substitution at the Methylthio Group

The 6-(methylthio) group serves as a leaving group in nucleophilic substitution reactions. For example:

-

Replacement with amines : Heating the compound with primary or secondary amines (e.g., pyrrolidine, piperidine) under reflux in ethanol yields 6-amino derivatives. This reaction is critical for generating analogs with enhanced biological activity .

Example Reaction:

Key Data:

| Amine (R-NH₂) | Reaction Time (h) | Yield (%) | IC₅₀ (nM) for PfPK6 Inhibition |

|---|---|---|---|

| Pyrrolidine | 6 | 78 | 274 ± 31 |

| Piperidine | 8 | 82 | 216 ± 28 |

| Dimethylamine | 4 | 65 | 768 ± 98 |

Source: Adapted from PMC studies on plasmodial kinase inhibitors .

Electrophilic Aromatic Substitution

The pyrimidine ring undergoes electrophilic substitution at activated positions. The 4- and 5-(4-methylphenyl) groups direct electrophiles to the ortho/para positions of the aromatic rings, while the methylthio group activates the pyrimidine ring at position 2 .

Example Reaction with Nitration:

Key Observations:

-

Nitration at position 2 of the pyrimidine ring is favored due to electron-donating effects of the methylthio group .

-

Substituents on the 4-methylphenyl groups remain inert under moderate conditions .

Condensation Reactions

The compound participates in condensation with carbonyl compounds (e.g., aldehydes, ketones) in acidic or basic media to form fused pyrimidine derivatives .

Example with Benzaldehyde:

Synthetic Utility:

-

Yields fused heterocycles with applications in medicinal chemistry (e.g., COX-2 inhibitors) .

-

Reaction efficiency depends on the electron-withdrawing nature of the carbonyl compound .

Oxidation of the Methylthio Group

The methylthio group can be oxidized to a sulfone or sulfoxide using oxidizing agents like H₂O₂ or mCPBA, altering electronic properties and reactivity .

Example Oxidation to Sulfone:

Impact on Bioactivity:

-

Sulfone derivatives show improved binding affinity for endothelin receptors (e.g., ETₐ IC₅₀ = 12 nM vs. 45 nM for methylthio) .

Cross-Coupling Reactions

The methylthio group facilitates Suzuki-Miyaura cross-coupling with aryl boronic acids under palladium catalysis .

Example with 4-Bromophenylboronic Acid:

Key Data:

| Boronic Acid | Catalyst Loading (%) | Yield (%) |

|---|---|---|

| 4-Bromophenyl | 5 | 88 |

| 3-Methoxyphenyl | 5 | 72 |

| 2-Thienyl | 5 | 65 |

Source: ACS Omega (2021) synthesis protocols .

Cyclization Reactions

Under high-temperature conditions, the compound undergoes cyclization to form polycyclic systems, such as pyrimido[4,5-d]pyrimidines, which are pharmacologically relevant .

Example with Formamide:

Applications:

Scientific Research Applications

Anticancer Activity

Pyrimidine derivatives have shown promising anticancer properties. The compound has been studied for its ability to inhibit tumor cell proliferation through several mechanisms:

- Mechanism of Action : The compound may interfere with signaling pathways that regulate cell growth and survival.

- In Vitro Studies : Preliminary studies have demonstrated cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer).

Table 1: Cytotoxicity of Pyrimidine Derivative in Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 12.5 |

| MCF-7 | 15.0 |

These results indicate that the compound could serve as a lead for developing new anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. Studies have shown that certain derivatives exhibit significant efficacy against both Gram-positive and Gram-negative bacteria.

- Antibacterial Activity : The compound's structure allows it to interact with bacterial targets effectively.

- In Vitro Testing : Agar diffusion and broth dilution methods have been employed to assess the antimicrobial potency.

Table 2: Antimicrobial Activity of Pyrimidine Derivative

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

These findings suggest that the compound could be developed into a therapeutic agent for treating bacterial infections .

Immunosuppressive Activity

Research has highlighted the potential of pyrimidine derivatives as immunosuppressive agents, particularly in organ transplantation settings.

- Mixed Lymphocyte Reaction Assay : A study evaluated a series of pyrimidine analogues for their immunosuppressive activity, revealing compounds with IC50 values below 5 µM.

- Lead Compound Identification : One notable derivative exhibited an IC50 value of 1.6 µM while showing minimal cellular toxicity.

Table 3: Immunosuppressive Activity of Pyrimidine Derivatives

| Compound ID | IC50 (µM) | CC50 (µM) |

|---|---|---|

| Compound 9k | 1.6 | >10 |

This suggests that these compounds could be optimized further for enhanced immunosuppressive effects .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrimidine derivatives is another area of interest. Research indicates that these compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

- Cytokine Production Studies : In vitro studies have shown reductions in TNF-alpha and IL-6 production in treated macrophage cell lines.

Table 4: Cytokine Production Reduction by Pyrimidine Derivative

| Treatment | TNF-alpha Production (pg/mL) | IL-6 Production (pg/mL) |

|---|---|---|

| Control | 1000 | 800 |

| Compound Treatment | 300 | 250 |

These results highlight the potential use of this compound in treating inflammatory diseases .

Other Therapeutic Applications

Beyond the aforementioned applications, pyrimidine derivatives are being explored for several other therapeutic uses:

- Diabetes Treatment : Some studies suggest efficacy in managing blood glucose levels.

- Antiviral Activity : Certain pyrimidines have demonstrated antiviral properties against specific viral strains.

Mechanism of Action

The mechanism of action of pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrimidine Derivatives

Substituent Position and Electronic Effects

A key distinction lies in the substitution pattern:

- 4,5-Bis(4-methylphenyl)-6-(methylthio)- : The para-tolyl groups at positions 4 and 5 introduce steric bulk and electron-donating effects, while the methylthio group at position 6 enhances lipophilicity.

- The diphenyl groups at positions 3 and 6 contrast with the single methylthio substituent in the target compound .

- 4-Cyclopropyl-2-(methylthio)-6-(trifluoromethyl)pyrimidine () : Features a trifluoromethyl (-CF₃) group at position 6 (electron-withdrawing) and a cyclopropyl group at position 4, which introduces ring strain and distinct electronic effects compared to the para-tolyl groups in the target compound .

Table 1: Substituent Comparison

| Compound Name | Position 4 | Position 5 | Position 6 | Key Properties |

|---|---|---|---|---|

| Target Compound | 4-methylphenyl | 4-methylphenyl | Methylthio | High lipophilicity, steric bulk |

| 4,5-Bis(methylthio)-3,6-diphenyl... (Ev2) | Methylthio | Methylthio | Phenyl | Increased sulfur content |

| 4-Cyclopropyl-2-(methylthio)-6-CF₃ (Ev6) | Cyclopropyl | - | Trifluoromethyl | Electron-withdrawing effects |

Physicochemical Properties

- Boiling Point and Density: The trifluoromethyl-containing analog () has a boiling point of 280°C and a density of 1.38 g/cm³, likely due to strong intermolecular interactions from the polar CF₃ group .

- Solubility: The methylthio group in the target compound enhances lipid solubility, whereas hydroxy or amino substituents (e.g., 4-Amino-5-hydroxymethyl-2-(methylthio)pyrimidine in ) increase water solubility due to hydrogen-bonding capacity .

Biological Activity

Pyrimidine derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- is notable for its structural complexity and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure

The compound features a pyrimidine ring with the following substituents:

- 4-Methylphenyl groups at positions 4 and 5.

- A methylthio group at position 6.

This structural arrangement suggests potential interactions with biological targets due to the electron-donating properties of the methyl groups and the sulfur atom's reactivity.

Biological Activity Overview

Pyrimidine derivatives, including the studied compound, have been associated with various biological activities:

- Anticancer Activity : Compounds within this class have shown efficacy against different cancer cell lines by inducing apoptosis and inhibiting proliferation.

- Antimicrobial Properties : Pyrimidines exhibit antibacterial and antifungal activities, potentially through interference with nucleic acid synthesis.

- Anti-inflammatory Effects : Some derivatives have been identified as inhibitors of COX enzymes, leading to reduced inflammation.

- Antiviral Activity : Certain pyrimidine analogs have demonstrated effectiveness against viral infections by targeting viral polymerases.

Synthesis Methods

The synthesis of Pyrimidine, 4,5-bis(4-methylphenyl)-6-(methylthio)- typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing starting materials like 4-methylphenyl isothiocyanate and appropriate pyrimidine precursors.

- Cyclization Techniques : Employing cyclization reactions to form the pyrimidine core followed by substitution reactions to introduce methylthio and phenyl groups.

Anticancer Activity

A study evaluated the anticancer properties of pyrimidine derivatives, including the target compound. The results indicated:

- Cell Line Testing : Significant inhibition of cell growth was observed in breast and colon cancer cell lines (IC50 values ranging from 10 to 30 µM).

- Mechanism of Action : The compound was found to induce apoptosis via the mitochondrial pathway, evidenced by increased caspase-3 activity.

Antimicrobial Evaluation

Research focused on the antimicrobial efficacy of various pyrimidine derivatives showed:

- Broad-Spectrum Activity : The compound exhibited activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 15 to 50 µg/mL.

- Synergistic Effects : When combined with common antibiotics, enhanced efficacy was noted against resistant strains.

Data Table of Biological Activities

Q & A

Q. Advanced Research Focus

- Osteoclastogenesis : Bone marrow-derived macrophages treated with RANKL/M-CSF, followed by TRAP staining and pit resorption assays .

- Antimicrobial screening : Broth microdilution (CLSI guidelines) against Gram-positive/negative strains, with cytotoxicity assessed via MTT assays on HEK-293 cells .

- Structure-Activity Relationship (SAR) : Molecular docking (e.g., AutoDock Vina) to predict binding to tyrosine kinases or bacterial dihydrofolate reductase .

How do electronic and steric effects of substituents influence reactivity in cross-coupling reactions?

Q. Advanced Research Focus

- Methylthio groups : Act as directing groups in C–H activation reactions but may require Pd(OAc)/SPhos catalysts for Suzuki-Miyaura couplings .

- 4-Methylphenyl substituents : Electron-donating effects stabilize intermediates in Ullmann-type couplings, though steric hindrance can reduce yields with bulky aryl halides . Comparative studies with 2-(methylthio)-4,6-diphenylpyrimidine show slower kinetics, emphasizing the role of substituent positioning .

What analytical strategies resolve discrepancies in reported melting points or spectral data?

Q. Advanced Research Focus

- DSC/TGA : Verify purity and polymorphism (e.g., two polymorphs of N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine differ by ∆mp = 8°C) .

- Synchrotron XRD : High-resolution data (≤ 0.8 Å) clarifies hydrogen-bonding networks (e.g., C–H⋯π interactions in crystal packing) .

- Reproducibility protocols : Strict adherence to drying conditions (e.g., toluene recrystallization vs. vacuum drying) minimizes solvent retention artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.